molecular formula C16H25ClN2O2 B1524014 Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride CAS No. 1333839-80-7

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1524014
CAS No.: 1333839-80-7
M. Wt: 312.83 g/mol
InChI Key: KDWBFQOPCKXYCW-UHFFFAOYSA-N
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Description

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2 . It has an average mass of 312.835 Da and a monoisotopic mass of 312.160461 Da . This compound is used in scientific research and exhibits a wide range of applications, including drug development and the synthesis of novel compounds.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H25ClN2O2 . Unfortunately, the specific details about its molecular structure are not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 312.84 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Chemical Synthesis and Supramolecular Chemistry

Research in the field of chemical synthesis often explores the crystallization of compounds and the formation of supramolecular architectures through hydrogen bonding. For example, studies have detailed the crystallization of N-donor type compounds with acids, highlighting the role of hydrogen bonding in the formation of molecular cocrystals, which are significant for crystal engineering and host-guest chemistry (Wang et al., 2011). Such research underscores the utility of nitrogen-containing compounds (like piperazines) in developing novel materials with designed properties.

Pharmacological Research

Compounds featuring the piperazine moiety are frequently investigated for their potential pharmacological applications. For instance, arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives have been synthesized and evaluated as potent and selective serotonin receptor ligands (Siracusa et al., 2008). These findings illustrate the relevance of piperazine derivatives in drug discovery, particularly for targeting serotonergic systems.

Antimicrobial Activity

The synthesis and evaluation of new compounds for antimicrobial activity is a crucial area of research. Studies on pyridine derivatives, including those incorporating piperazine, have revealed variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests the potential of benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride for similar antimicrobial evaluations.

Material Science and Organic Frameworks

In material science, the design and synthesis of covalent organic frameworks (COFs) with specific linkages (e.g., hydrazone) have been explored for their crystallinity, chemical and thermal stability, and porosity (Uribe-Romo et al., 2011). Research in this area could inform potential applications of this compound in the development of novel porous materials.

Properties

IUPAC Name

benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBFQOPCKXYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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